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Compound of Interest

Compound Name: Asocainol-d5

Cat. No.: B584088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the known physical properties and

mechanism of action of Asocainol. Despite a thorough search, specific data for Asocainol-d5
is not publicly available. The information presented herein pertains to the non-deuterated

parent compound and should be used as a proxy with this consideration in mind.

Core Physical and Chemical Properties of Asocainol
The following table summarizes the key physical and chemical properties of Asocainol. This

data has been compiled from various scientific resources.

Property Value

Chemical Formula C₂₇H₃₁NO₃

Molecular Weight 417.55 g/mol

Exact Mass 417.2304 u

Appearance Solid powder

Solubility Soluble in DMSO

Storage Conditions
Short term (days to weeks) at 0 - 4 °C; Long

term (months to years) at -20 °C
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Data for melting point and boiling point are not readily available in the searched literature.

Mechanism of Action
Asocainol is classified as a Class 1a anti-arrhythmic agent. Its primary mechanism of action

involves the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiac

myocytes. This action alters the cardiac action potential, leading to a decrease in the

excitability and conductivity of the heart muscle. The blockade of these channels is state-

dependent, meaning the drug has a higher affinity for channels in the open or inactivated state,

which is typical for Class I anti-arrhythmics.

Signaling Pathway
The following diagram illustrates the inhibitory effect of Asocainol on ion channels within a

cardiac myocyte during an action potential.
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Mechanism of Asocainol on Cardiac Ion Channels.

Experimental Protocols for Electrophysiological
Characterization
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The electrophysiological effects of Asocainol can be characterized using a variety of in-vitro

experimental models. The following protocols are based on methodologies described in the

scientific literature for assessing the impact of anti-arrhythmic drugs on cardiac tissue.

Measurement of Action Potential Parameters in Papillary
Muscle

Objective: To determine the effect of Asocainol on the upstroke velocity (Vmax) and duration

of the cardiac action potential.

Methodology:

Isolate papillary muscles from the ventricles of a suitable animal model (e.g., guinea pig).

Mount the muscle in an organ bath perfused with oxygenated Tyrode's solution at a

constant temperature.

Impale a muscle cell with a sharp glass microelectrode filled with 3 M KCl to record the

intracellular action potential.

Stimulate the muscle at a fixed frequency using external electrodes.

Record baseline action potentials.

Perfuse the tissue with increasing concentrations of Asocainol.

Record action potentials at each concentration to measure changes in Vmax (reflecting

Na⁺ channel block) and action potential duration (APD).

Whole-Cell Patch-Clamp of Isolated Ventricular
Myocytes

Objective: To directly measure the inhibitory effect of Asocainol on Na⁺ and Ca²⁺ currents.

Methodology:

Isolate individual ventricular myocytes using enzymatic digestion.
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Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal)

and then rupture the membrane patch to gain electrical access to the cell interior (whole-

cell configuration).

Apply specific voltage-clamp protocols to elicit and isolate Na⁺ and Ca²⁺ currents.

Record baseline currents.

Apply Asocainol to the bath solution at various concentrations.

Record the currents in the presence of the drug to determine the concentration-dependent

block of each channel type.

Evaluation of Anti-Arrhythmic Activity in Atrial
Preparations

Objective: To assess the efficacy of Asocainol in suppressing experimentally induced

arrhythmias.

Methodology:

Isolate atria from an appropriate animal model.

Mount the atria in an organ bath and record their spontaneous or electrically stimulated

activity.

Induce arrhythmias using methods such as high-frequency stimulation or the application of

arrhythmogenic agents.

Administer Asocainol to the bath and observe its ability to terminate the arrhythmia or

prevent its induction.

Measure the rectangular pulse stimulation threshold (RPT), which is the minimum current

required to elicit an action potential, to quantify changes in excitability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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